molecular formula C9H11NO5 B1365133 6-(Dimethoxymethyl)-2-hydroxynicotinic acid CAS No. 156459-20-0

6-(Dimethoxymethyl)-2-hydroxynicotinic acid

Cat. No. B1365133
M. Wt: 213.19 g/mol
InChI Key: CZJSQHBIIDJZBA-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-hydroxynicotinic acid (DMHNA) is an important organic compound with many potential applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring vitamin found in food sources such as liver, beef, and fish. DMHNA has been studied for its potential use in various biochemical and physiological processes, as well as its potential applications in lab experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-(Dimethoxymethyl)-2-hydroxynicotinic acid is a heterocyclic compound with promising medicinal properties. Researchers have investigated its potential as a lead molecule for drug discovery. Its structural features make it an attractive candidate for designing novel pharmaceutical agents .

Antioxidant Activity

Antioxidants play a crucial role in maintaining cellular health by neutralizing harmful free radicals. Studies have explored the antioxidant capacity of 6-(Dimethoxymethyl)-2-hydroxynicotinic acid. Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress .

Anti-Inflammatory Properties

Inflammation is implicated in various diseases, including chronic conditions. Preliminary research suggests that this compound exhibits anti-inflammatory activity. Investigating its mechanisms of action and potential therapeutic applications remains an active area of study .

Metal Complexes and Coordination Chemistry

6-(Dimethoxymethyl)-2-hydroxynicotinic acid can form stable complexes with metal ions. Researchers have explored its coordination chemistry, studying ligand-metal interactions. These complexes may find applications in catalysis, materials science, and bioinorganic chemistry .

Synthesis of Heterocyclic Derivatives

The compound serves as a building block for synthesizing other heterocyclic molecules. Researchers have developed strategies for its synthesis, leading to diverse derivatives. These derivatives may exhibit unique biological activities, making them valuable in drug design .

Agrochemical Applications

While less explored, 6-(Dimethoxymethyl)-2-hydroxynicotinic acid’s potential in agrochemicals warrants attention. Its structural features could contribute to novel pesticides or herbicides. Further research is needed to assess its efficacy and safety in crop protection .

properties

IUPAC Name

6-(dimethoxymethyl)-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-14-9(15-2)6-4-3-5(8(12)13)7(11)10-6/h3-4,9H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJSQHBIIDJZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C(=O)N1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174402
Record name 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethoxymethyl)-2-hydroxynicotinic acid

CAS RN

156459-20-0
Record name 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156459-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethoxymethyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(dimethoxymethyl)-2-hydroxypyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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